![molecular formula C9H16FN B12944256 5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
5-Fluorobicyclo[3.2.2]nonan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorobicyclo[322]nonan-1-amine is a fluorinated bicyclic amine compound with the molecular formula C₉H₁₆FN
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.2.2]nonan-1-amine typically involves the fluorination of bicyclo[3.2.2]nonane derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the bicyclic structure. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorobicyclo[3.2.2]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Fluorinated derivatives, other functionalized bicyclic compounds
Applications De Recherche Scientifique
5-Fluorobicyclo[3.2.2]nonan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluorobicyclo[3.2.2]nonan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the presence of an azabicyclic ring.
Bicyclo[3.3.1]nonanes: These compounds have a different ring structure but share some chemical properties with 5-Fluorobicyclo[3.2.2]nonan-1-amine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H16FN |
|---|---|
Poids moléculaire |
157.23 g/mol |
Nom IUPAC |
5-fluorobicyclo[3.2.2]nonan-1-amine |
InChI |
InChI=1S/C9H16FN/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,11H2 |
Clé InChI |
LNFLSBARHUBNEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(C1)(CC2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


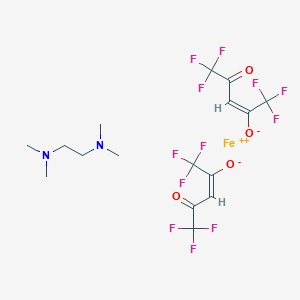
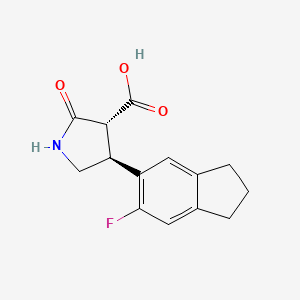
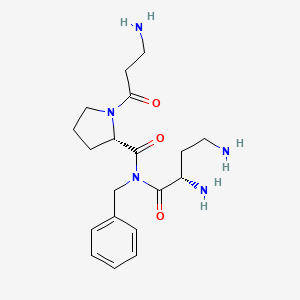
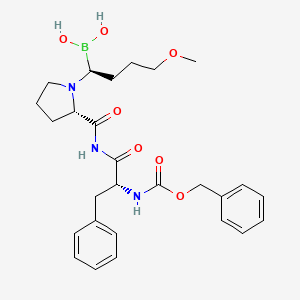
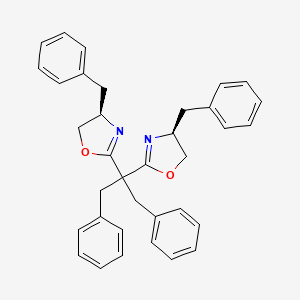
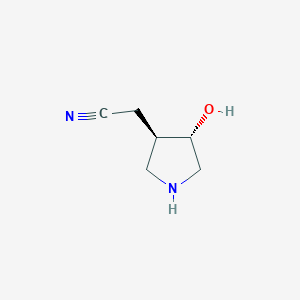
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)

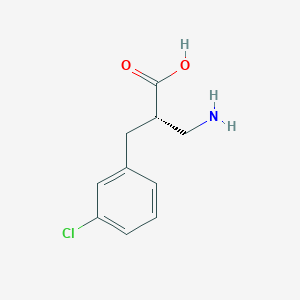
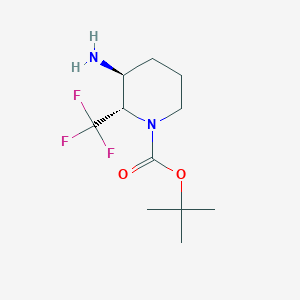
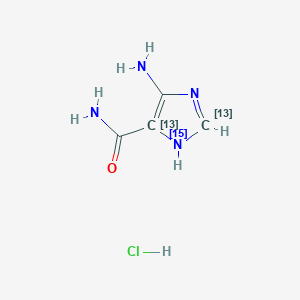
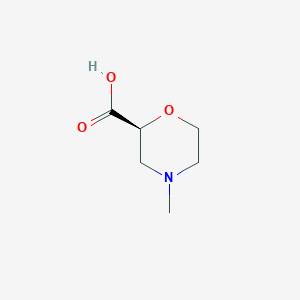
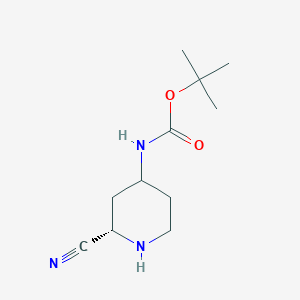
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
